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Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263 Get Quote

Technical Support Center: Bradford Protein
Assay
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering

interference from PEG 23 lauryl ether in the Bradford protein assay.

Troubleshooting Guides
Issue: Inaccurate or Inconsistent Readings in the
Presence of PEG 23 Lauryl Ether
Users often report either artificially high or low protein concentration readings, or poor

reproducibility when their samples contain the non-ionic detergent PEG 23 lauryl ether (also

known as Brij® L23 or Laureth-23).

Root Cause Analysis:

The interference of PEG 23 lauryl ether in the Bradford assay can be attributed to several

factors:

Detergent-Dye Interaction: The detergent can interact with the Coomassie Brilliant Blue G-

250 dye, affecting its equilibrium between different forms (cationic, neutral, and anionic) and

leading to a change in absorbance even in the absence of protein.
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Micelle Formation: Above its critical micelle concentration (CMC), PEG 23 lauryl ether forms

micelles that can encapsulate the dye and/or the protein, hindering the proper protein-dye

binding necessary for accurate quantification.

Alteration of pH: The presence of detergents can sometimes alter the local pH of the assay

solution, which is critical for the dye-binding mechanism.

The following diagram illustrates the potential interference mechanism:
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Diagram 1: Interference of PEG 23 Lauryl Ether in Bradford Assay.

Troubleshooting Solutions:

Here are three recommended methods to mitigate the interference from PEG 23 lauryl ether:

Sample Dilution: This is the simplest approach. If the protein concentration is high enough,

diluting the sample can lower the detergent concentration to a level that no longer interferes

with the assay.

Protein Precipitation: This method removes the interfering detergent by precipitating the

protein out of the solution. The protein pellet is then redissolved in a compatible buffer for

analysis. Acetone or Trichloroacetic Acid (TCA) precipitation are common methods.

Modified Bradford Assay (Ratio Method): This method involves measuring the absorbance at

two wavelengths (595 nm and 450 nm). The ratio of these absorbances is linearly

proportional to the protein concentration and can significantly reduce the interference from

detergents.[1][2]

The following workflow outlines the decision-making process for troubleshooting:
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Diagram 2: Troubleshooting Workflow for Detergent Interference.
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Q1: What is the maximum concentration of PEG 23 lauryl ether (Brij® L23) compatible with

the standard Bradford assay?

A1: The maximum compatible concentration of Brij® L23 (Brij® 35) is generally around

0.125%.[3] However, it is always recommended to perform a buffer blank and a standard curve

in the same buffer as the samples to check for interference at your specific concentration.

Q2: Can I use a standard Bradford assay kit that claims to be "detergent compatible"?

A2: Yes, several commercially available kits are formulated to be compatible with higher

concentrations of detergents. These kits often contain proprietary reagents that minimize the

interference. Always check the manufacturer's instructions for the list of compatible detergents

and their maximum allowable concentrations.

Q3: Will protein precipitation affect the accuracy of my protein quantification?

A3: Protein precipitation can lead to some protein loss, which may affect the final quantification.

However, for samples with significant detergent interference, the removal of the interfering

substance often results in a more accurate and reliable measurement. It is crucial to be

consistent with the precipitation protocol across all samples and standards for the most

accurate results.

Q4: Is the modified Bradford assay (ratio method) difficult to perform?

A4: The modified Bradford assay is straightforward. It requires a spectrophotometer capable of

measuring absorbance at two wavelengths (595 nm and 450 nm). The calculation simply

involves taking the ratio of the two absorbance readings. This method has been shown to

improve the linearity and sensitivity of the assay in the presence of detergents.[1][2]

Data Presentation
The following table summarizes the compatibility of various concentrations of Brij® 35 with

different Bradford assay formats. The error in protein concentration estimation caused by the

presence of the substance was less than or equal to 10%.
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Detergent Standard Bradford Assay
Detergent Compatible
Bradford Assay

Brij®-35 0.031% 1%

Data sourced from Thermo Fisher Scientific protein quantitation assay compatibility table.[4]

Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins
This protocol is suitable for removing detergents and concentrating protein samples prior to the

Bradford assay.[5][6][7]

Materials:

Ice-cold 100% acetone

Microcentrifuge tubes

Microcentrifuge

Buffer for resuspension (e.g., PBS or Tris buffer)

Procedure:

Place your protein sample in a microcentrifuge tube.

Add four volumes of ice-cold 100% acetone to the protein sample.

Vortex briefly and incubate at -20°C for 60 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully decant the supernatant without disturbing the protein pellet.

Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension

difficult.
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Resuspend the protein pellet in a suitable buffer compatible with the Bradford assay.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation of
Proteins
TCA precipitation is a more stringent method for removing detergents.[8][9][10]

Materials:

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

Ice-cold acetone

Microcentrifuge tubes

Microcentrifuge

Buffer for resuspension (e.g., PBS or Tris buffer)

Procedure:

Add an equal volume of ice-cold 20% TCA to your protein sample in a microcentrifuge tube.

Vortex and incubate on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully discard the supernatant.

Wash the pellet by adding 200 µL of ice-cold acetone.

Centrifuge at 14,000 x g for 5 minutes at 4°C.

Repeat the acetone wash step once more.

Air-dry the pellet for 5-10 minutes.

Resuspend the pellet in a buffer compatible with the Bradford assay. Neutralize the pH if

necessary with a small amount of Tris base.
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Protocol 3: Modified Bradford Assay (Ratio Method)
This protocol enhances the accuracy of the Bradford assay in the presence of detergents.[1][2]

Materials:

Bradford reagent

Spectrophotometer or microplate reader capable of measuring at 595 nm and 450 nm

Protein standards (e.g., BSA)

96-well plate or cuvettes

Procedure:

Prepare your protein standards and unknown samples in microcentrifuge tubes or a 96-well

plate.

Add the Bradford reagent to each standard and sample according to your standard protocol.

Incubate for the recommended time (usually 5-10 minutes).

Measure the absorbance at both 595 nm and 450 nm.

Calculate the ratio of the absorbance at 595 nm to the absorbance at 450 nm (A595/A450)

for each standard and sample.

Generate a standard curve by plotting the A595/A450 ratio (y-axis) against the known protein

concentrations (x-axis).

Determine the concentration of your unknown samples using the linear equation from the

standard curve.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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